

An In-depth Technical Guide to the Crystal Structure of Gadolinium Nitride (GdN)

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Compound of Interest

Compound Name: Gadolinium nitride

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Audience: Researchers, scientists, and drug development professionals.

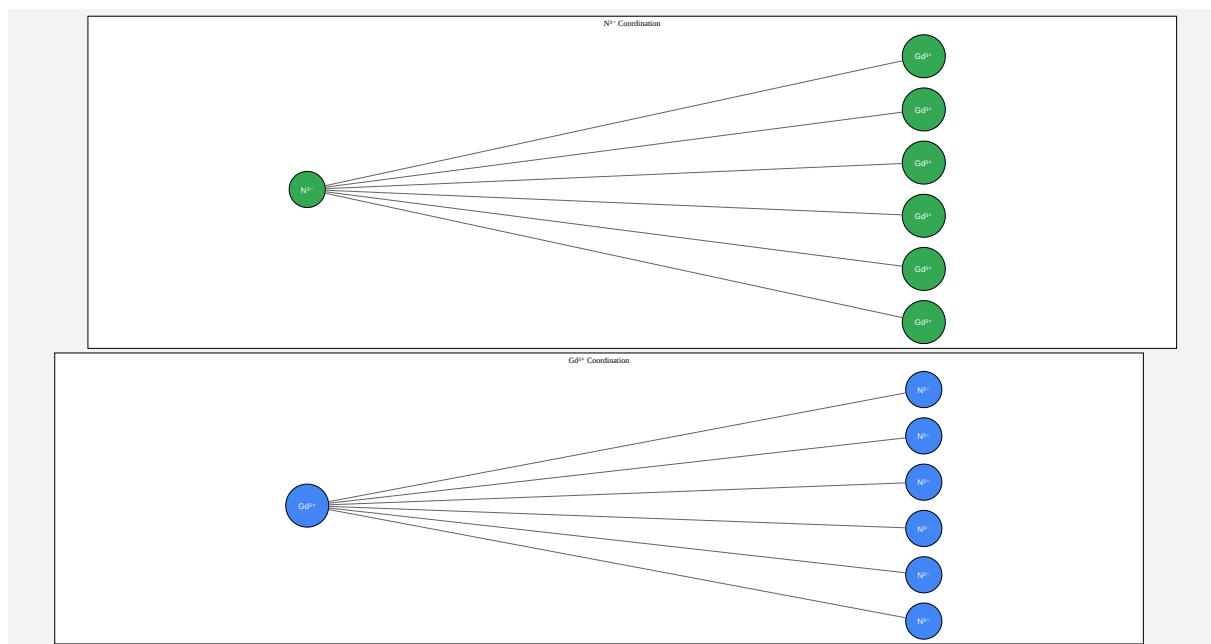
Executive Summary

Gadolinium Nitride (GdN) is a binary inorganic compound that has garnered significant interest due to its unique combination of magnetic and electronic properties.[1] As a ferromagnetic semiconductor, GdN is a promising material for applications in spintronics, high-temperature electronics, and as a magnetic material.[1][2][3] Its potential use extends to catalysts and components in neutron converters for radiation detectors.[2] A thorough understanding of its crystal structure is fundamental to harnessing its properties for these advanced applications. This technical guide provides a comprehensive overview of the crystal structure of GdN, detailing its crystallographic parameters, atomic arrangement, and the experimental protocols used for its synthesis and characterization.

Core Crystal Structure Properties

Gadolinium Nitride crystallizes in a highly symmetric and common structure type. It is isomorphous with sodium chloride (NaCl), adopting the rock salt (halite) crystal structure.[2][4] This structure is characterized by a face-centered cubic (FCC) lattice.

In the GdN lattice, each Gadolinium (Gd^{3+}) ion is octahedrally coordinated to six equivalent Nitrogen (N^{3-}) ions, and conversely, each Nitrogen ion is octahedrally coordinated to six equivalent Gadolinium ions.[4] These GdN_6 and NGd_6 octahedra form a network through a mixture of corner and edge sharing.[4]



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Caption: Octahedral coordination environment in the GdN rock salt structure.

Quantitative Crystallographic Data

The key structural parameters for **Gadolinium Nitride** are summarized in the tables below. These values are derived from experimental studies and theoretical calculations.

Table 1: Core Crystallographic Data for **Gadolinium Nitride** (GdN)

Parameter	Value	Reference(s)
Crystal System	Cubic	[4]
Space Group	Fm-3m	[2][4]
Space Group No.	225	[4]
Structure Type	Rock Salt (Halite)	[4]
Lattice Parameter (a)	0.4999 nm	[1]
Gd-N Bond Length	2.49 Å	[4]
Formula Units/Unit Cell (Z)	4	

| Density (calculated) | 9.10 g/cm³ |[2] |

Table 2: Atomic Wyckoff Positions for GdN (Space Group Fm-3m)

Atom	Wyckoff Site	Coordinates (x, y, z)
Gd	4a	(0, 0, 0)

| N | 4b | (1/2, 1/2, 1/2) |

Table 3: Comparison of Reported Lattice Parameters for GdN

Lattice Parameter 'a' (nm)	Method / Sample Type	Reference
0.4999	Ideal, relaxed bulk GdN	[1]

| 0.497 ± 0.006 | Calculated from GdN(200) reflection in thin film |[1] |

Experimental Protocols

The synthesis of high-quality GdN is crucial for accurate structural analysis and for the fabrication of functional devices. Various methods have been developed for both bulk powder and thin film synthesis.

Synthesis Methodologies

Protocol 1: Bulk Synthesis via Direct High-Pressure Reaction

This method is suitable for producing GdN powder.

- Precursors: High-purity gadolinium metal and nitrogen gas (99.999%).[\[5\]](#)
- Reaction Setup: A high-pressure reaction chamber.
- Procedure: a. Place gadolinium metal into the reaction chamber. b. Pressurize the chamber with nitrogen gas to approximately 1300 atm.[\[2\]](#) c. Heat the chamber to 1600 °C to initiate the reaction: $2\text{Gd} + \text{N}_2 \rightarrow 2\text{GdN}$.[\[2\]](#) d. Maintain the temperature and pressure for a sufficient duration to ensure complete reaction. e. Cool the chamber and safely vent the nitrogen gas. f. The resulting product is a black powder of GdN.[\[2\]](#)
- Purification (Optional): For higher purity, fractional distillation can be employed. This involves heating the synthesized GdN in a molybdenum crucible to ~2000 °C under a temperature gradient for an extended period (e.g., 120 hours) to transport and grow small single crystals.[\[5\]](#)

Protocol 2: Thin Film Synthesis via Ion-Beam-Assisted Molecular-Beam Epitaxy (IBA-MBE)

This technique is used to grow high-quality, epitaxial GdN thin films on a single-crystal substrate.[\[1\]](#)

- Substrate Preparation: a. Use a single-crystal MgO(100) substrate.[\[1\]](#) b. Degrease the substrate in an ultrasonic ethyl alcohol bath and dry it.[\[1\]](#) c. Mount the substrate onto a molybdenum sample holder and introduce it into the deposition chamber.[\[1\]](#)
- Deposition Parameters: a. Gadolinium Source: Electron-beam evaporator.[\[1\]](#) b. Nitrogen Source: Hollow-anode plasma-beam source to provide low-energy nitrogen ions.[\[1\]](#) c. Substrate Temperature: 700 °C.[\[1\]](#) d. Nitrogen Working Pressure: 8×10^{-2} Pa.[\[1\]](#)
- Growth Process: a. Co-deposit gadolinium from the evaporator while simultaneously irradiating the growing film with nitrogen ions from the plasma source.[\[1\]](#) b. Monitor the

crystalline surface structure in-situ using Reflection High-Energy Electron Diffraction (RHEED). An epitaxial, cube-on-cube growth pattern should be observed.^[1]

- Protective Capping: a. To prevent oxidation upon exposure to air, deposit a protective capping layer (e.g., 20 nm polycrystalline Gallium Nitride, GaN) at a substrate temperature of 500 °C before removing the sample from the vacuum chamber.^[1]

Characterization Methodologies

Protocol 3: Crystal Structure Analysis via X-Ray Diffraction (XRD)

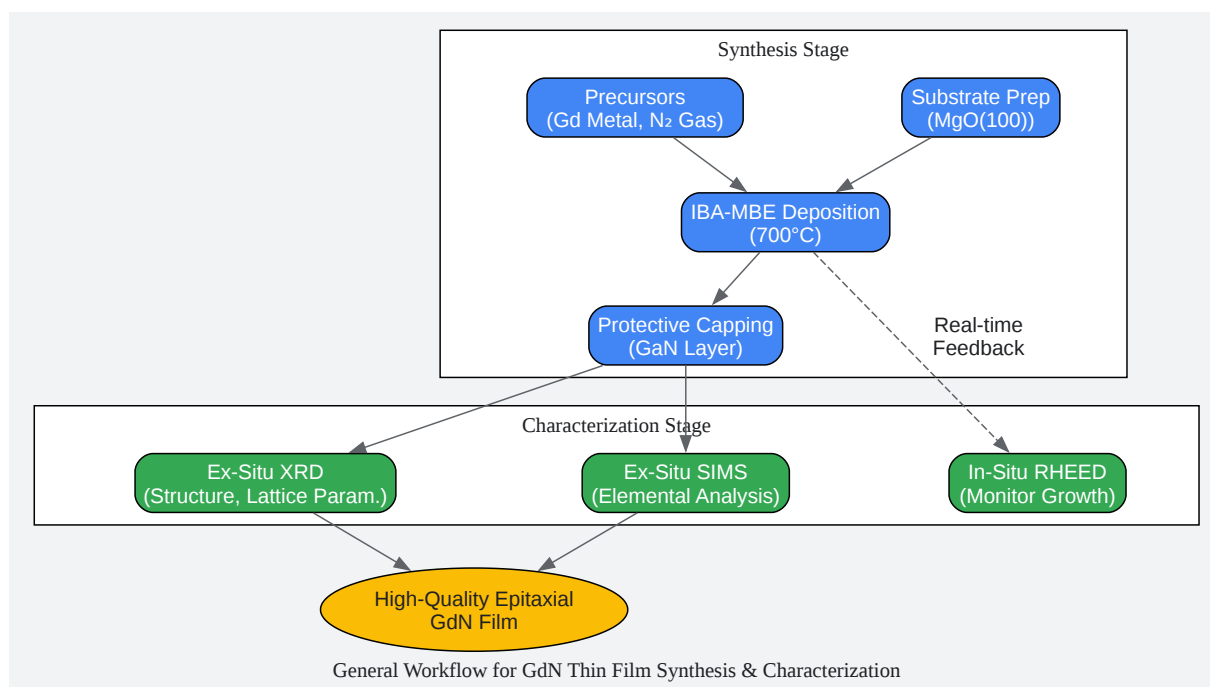
XRD is the primary non-destructive technique for determining the crystal structure, phase purity, and lattice parameters of GdN.

- Instrument: A standard powder or thin-film X-ray diffractometer with a Cu K α radiation source.
- Sample Preparation:
 - Powder: Grind the GdN material into a fine powder and mount it on a zero-background sample holder.^[5]
 - Thin Film: Mount the substrate with the GdN film directly onto the diffractometer stage.
- Data Acquisition: a. Perform a $\theta/2\theta$ scan over a wide angular range (e.g., 20-80°) to identify all present crystalline phases. b. For thin films, reflections corresponding to GdN(200) and GdN(400) are expected for a {100} oriented film.^[1]
- Data Analysis: a. Compare the peak positions with standard diffraction patterns for GdN (rock salt structure) to confirm the phase. b. Use Bragg's Law to calculate the d-spacing for each reflection. c. From the d-spacing and Miller indices (hkl) of the reflections, calculate the lattice parameter 'a' for the cubic structure. For the (200) reflection, $a = 2 * d_{200}$.

Experimental and Logical Workflows

The synthesis and characterization of GdN follow a structured workflow to ensure material quality and obtain reliable data. The process involves careful selection of precursors and

synthesis methods, followed by a suite of characterization techniques to verify the structural and chemical properties.



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Caption: Workflow for epitaxial GdN thin film synthesis and characterization.

Conclusion

Gadolinium Nitride possesses a cubic rock salt crystal structure (space group Fm-3m) with a lattice parameter of approximately 0.4999 nm.[1][4] This structure consists of an interlocking face-centered cubic arrangement of gadolinium and nitrogen ions, resulting in a stable, octahedrally coordinated network. The successful synthesis of both bulk and high-quality epitaxial thin films has been demonstrated through methods like direct high-pressure reaction and ion-beam-assisted molecular-beam epitaxy.[1][2] Accurate characterization, primarily through X-ray diffraction, is essential to confirm the phase purity and determine the precise

structural parameters, which are critical for advancing GdN's application in next-generation electronic and magnetic devices.

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